molecular formula C31H40O11 B026136 [(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate CAS No. 227011-48-5

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate

Cat. No. B026136
M. Wt: 588.6 g/mol
InChI Key: VXDWKDPOYAZLDR-TWEGWBIASA-N
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Description

The synthesis and characterization of complex organic compounds involve detailed steps, including reaction mechanisms, structural elucidation, and property evaluation. Molecules with multiple functional groups and stereocenters, like the one mentioned, require precise control over reaction conditions and stereochemical outcomes.

Synthesis Analysis

Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. Strategies like retrosynthetic analysis are employed to plan the synthesis. This involves breaking down the molecule into simpler, recognizable fragments, which can then be individually synthesized and subsequently assembled into the target molecule. The synthesis of 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol; X-Ray Crystallography of (1RS,2SR)-1,8,8-Trimethyl-1-(prop-2'-enyl)-6,10-dioxaspiro[4.5]dec-2-yl Benzoate demonstrates a multi-step approach to complex molecule construction, including hydride reduction and oxidative cleavage (Collins, Fallon, & McGeary, 1994).

Molecular Structure Analysis

The determination of molecular structure often involves spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These techniques allow for the elucidation of the arrangement of atoms within a molecule and the configuration of its stereocenters. For example, the relative stereochemistry of complex organic compounds can be established by X-ray crystallography, providing insights into molecular conformation and assembly (Collins, Fallon, & McGeary, 1994).

Chemical Reactions and Properties

Understanding the reactivity and properties of complex molecules involves studying their behavior in various chemical reactions. This can include reactions under different conditions, with various reagents, or in the presence of catalysts to observe changes in functionality, the formation of new bonds, or the rearrangement of existing ones. The synthesis and reactivity of azulene derivatives, for example, offer insights into the behavior of polycyclic aromatic compounds under various conditions (Sigrist & Hansen, 2010).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties can be influenced by the molecule's structure, polarity, and intermolecular forces.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and redox potential, are determined by the functional groups present in the molecule and their spatial arrangement. Studies on compounds like tris(6-methoxy-1-azulenyl)-methyl cation highlight the impact of structural features on stability and reactivity (Ito, Kikuchi, Morita, & Asao, 1999).

Scientific Research Applications

Asymmetric Synthesis in Complex Molecules

The compound's application includes its use in asymmetric synthesis, particularly in creating complex bicyclic and tricyclic polypropanoates. Marchionni and Vogel (2001) developed a method for synthesizing long-chain and polycyclic polypropanoate fragments starting from ethylidenebis[3,5-dimethylfuran]. This method involves several steps, including hydroboration and desymmetrization, to produce compounds with multiple stereogenic centers (Marchionni & Vogel, 2001).

Synthesis and Crystallography of Derivatives

Collins, Fallon, and McGeary (1994) synthesized derivatives like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and established their structure through X-ray crystallography. These studies are crucial for understanding the stereochemistry and molecular configuration of such complex molecules (Collins, Fallon, & McGeary, 1994).

Development of Novel Amino Acids and Peptides

The compound has been utilized in the synthesis of novel amino acids and peptides. Breitenmoser et al. (2001) described the synthesis of a novel 2H-azirin-3-amine as a dipeptide synthon. This work demonstrates the compound's application in peptide synthesis and the creation of new bioactive molecules (Breitenmoser et al., 2001).

Antiviral Research

In the realm of antiviral research, He et al. (2014) synthesized rupestonic acid derivatives and tested their efficacy against various strains of influenza A and B viruses. This highlights the potential of the compound in developing new antiviral agents (He et al., 2014).

properties

IUPAC Name

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O11/c1-15-19(34)13-30(28(4,5)38)22(15)23(36)25(42-27(37)18-10-8-7-9-11-18)29(6)21(40-16(2)32)12-20(35)31(14-39-31)24(29)26(30)41-17(3)33/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21-,23+,24-,25-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDWKDPOYAZLDR-TWEGWBIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
Reactant of Route 2
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
Reactant of Route 3
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
Reactant of Route 4
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
Reactant of Route 5
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
Reactant of Route 6
Reactant of Route 6
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate

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